

Application Notes and Protocols: Viloxazine Hydrochloride Synthesis and Purification

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These application notes provide detailed procedures for the synthesis and purification of viloxazine hydrochloride, a selective norepinephrine reuptake inhibitor. The following protocols are based on established methods and offer guidance on achieving high purity and yield.

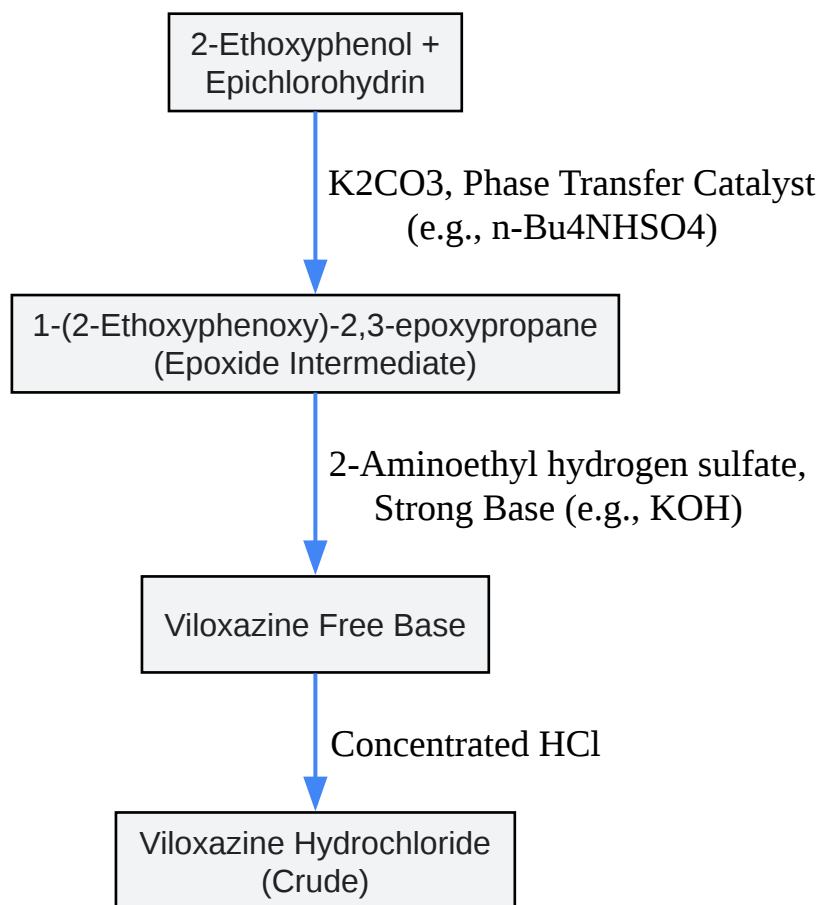
Synthesis of Viloxazine Hydrochloride

Two primary synthetic routes for viloxazine hydrochloride are outlined below. Method A proceeds via a 1-(2-ethoxyphenoxy)-2,3-epoxypropane intermediate and subsequent reaction with 2-aminoethyl hydrogen sulfate. Method B utilizes a benzyl-protected intermediate followed by debenzylation.

Method A: From 2-Ethoxyphenol and 2-Aminoethyl Hydrogen Sulfate

This is a widely utilized method for the synthesis of viloxazine.^{[1][2][3]}

Workflow Diagram: Synthesis Method A



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Caption: Synthesis of Viloxazine HCl via an Epoxide Intermediate.

Experimental Protocol: Method A

Step 1: Synthesis of 1-(2-ethoxyphenoxy)-2,3-epoxypropane (Epoxide Intermediate)

- To a stirred solution of 2-ethoxyphenol (1.0 eq) in a suitable organic solvent, add potassium carbonate (K_2CO_3) and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate ($n\text{-Bu}_4\text{NHSO}_4$).^[1]
- Add epichlorohydrin (excess) to the mixture.^[1]
- Heat the reaction mixture and stir until the reaction is complete (monitor by TLC or HPLC).
- Upon completion, cool the reaction mixture and filter to remove inorganic salts.

- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-(2-ethoxyphenoxy)-2,3-epoxypropane. This intermediate can often be used in the next step without further purification.^[1] A nearly quantitative yield is expected for this step.^[1]

Step 2: Synthesis of Viloxazine Free Base

- Prepare a solution of a strong base, such as potassium hydroxide (KOH), in a suitable solvent.^[2]
- Add 2-aminoethyl hydrogen sulfate to the basic solution.^{[1][2]}
- Add the 1-(2-ethoxyphenoxy)-2,3-epoxypropane intermediate from Step 1 to the reaction mixture.^[1]
- Heat the mixture and stir for several hours until the reaction is complete.^[2] The reaction involves the ring-opening of the epoxide followed by cyclization to form the morpholine ring.^[1]
- After cooling, extract the viloxazine free base into an organic solvent like methyl tert-butyl ether (MTBE).^[2]
- Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure to yield crude viloxazine free base. The reported yield for this step is approximately 40%.^[1]

Step 3: Formation of Viloxazine Hydrochloride

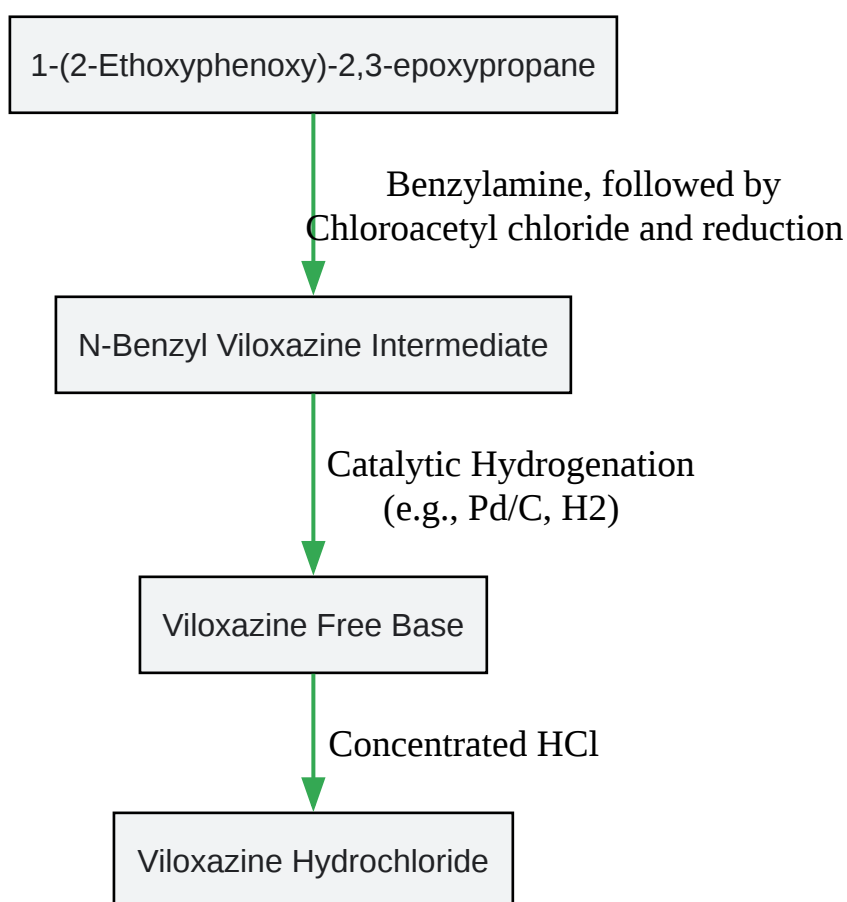
- Dissolve the crude viloxazine free base in a suitable solvent such as isopropanol.^[4]
- Slowly add concentrated hydrochloric acid (HCl) to the solution while stirring.^[1]
- Viloxazine hydrochloride will precipitate out of the solution.
- Cool the mixture to enhance precipitation and then collect the solid by filtration.

- Wash the collected solid with a cold solvent (e.g., ethyl acetate) and dry under vacuum to obtain crude viloxazine hydrochloride.[4]

Method B: Via N-Benzyl Viloxazine Intermediate

This alternative route involves the use of a benzyl protecting group, which is removed in the final step by catalytic hydrogenation.[5][6]

Workflow Diagram: Synthesis Method B



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Caption: Synthesis of Viloxazine HCl via a Benzyl-Protected Intermediate.

Experimental Protocol: Method B

Step 1: Synthesis of N-Benzyl Viloxazine Intermediate

- React 1-(2-ethoxyphenoxy)-2,3-epoxypropane with benzylamine.[5]
- The resulting amino alcohol is then treated with chloroacetyl chloride to form a morpholinone intermediate.[5]
- Reduce the morpholinone using a strong reducing agent like lithium aluminum hydride (LiAlH_4) to yield N-benzyl viloxazine.[5]

Step 2: Debenzylation to Viloxazine Free Base

- Dissolve the N-benzyl viloxazine intermediate in a suitable solvent such as a mixture of ethanol and 1 M aqueous HCl.[7]
- Add a palladium on carbon (Pd/C) catalyst (e.g., 5% Pd/C).[7]
- Subject the mixture to hydrogenation (H_2 gas) until the debenzylation is complete.
- Filter off the catalyst and concentrate the filtrate to obtain viloxazine. A high yield of around 96% has been reported for this hydrogenation step.[7]

Step 3: Formation of Viloxazine Hydrochloride

- Follow the same procedure as described in Method A, Step 3.

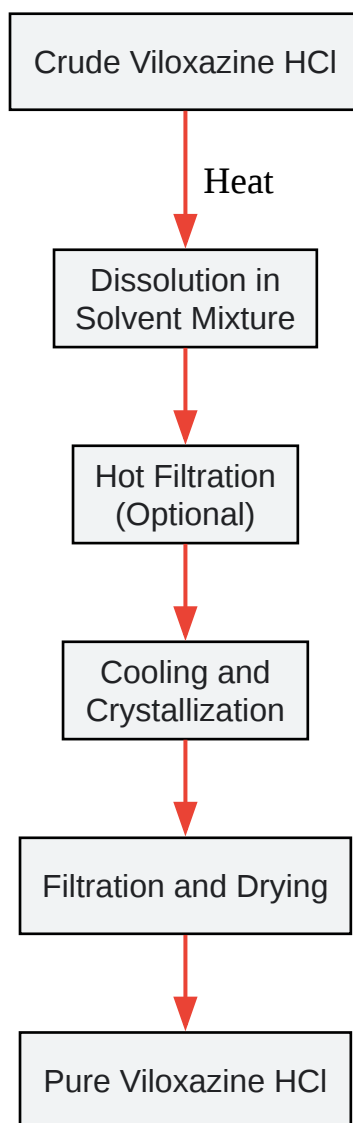
Purification of Viloxazine Hydrochloride

Purification is crucial to remove process-related impurities and achieve the desired pharmaceutical-grade quality.[2] Common impurities can include starting materials like epichlorohydrin and 1-(2-ethoxyphenoxy)-2,3-epoxypropane, as well as byproducts from the reaction.[2]

Method 1: Recrystallization

Recrystallization is a standard method for purifying crude viloxazine hydrochloride.

Workflow Diagram: Recrystallization



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Caption: General Workflow for Recrystallization of Viloxazine HCl.

Experimental Protocol: Recrystallization

- Dissolve the crude viloxazine hydrochloride in a mixture of isopropanol and water by heating to approximately 70-75°C.[8]
- Stir the solution for about 30 minutes and then filter it while hot to remove any insoluble impurities.[8]
- To the hot filtrate, add ethyl acetate at a temperature of 60-65°C.[8]

- Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
- Collect the purified crystals by filtration.
- Wash the crystals with a cold solvent mixture (e.g., isopropanol/ethyl acetate) and dry them under vacuum at 50-55°C.[8] This method can yield viloxazine hydrochloride with a purity greater than 98%.[8]

Method 2: Purification via Free Base-Salt Interconversion

This cyclic process can be repeated to achieve very high purity by removing different types of impurities in the aqueous and organic phases.[2]

Experimental Protocol: Free Base-Salt Interconversion

- Dissolve the crude viloxazine hydrochloride in water.
- Add a base (e.g., NaOH solution) to raise the pH and convert the salt to the viloxazine free base, which will precipitate or can be extracted.[2]
- Extract the viloxazine free base into an organic solvent such as methyl tert-butyl ether (MTBE).[2]
- Wash the organic layer with water to remove any water-soluble impurities.
- Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and then convert the free base back to the hydrochloride salt by adding a solution of HCl in a suitable solvent.[2]
- Collect the precipitated pure viloxazine hydrochloride by filtration, wash with a cold solvent, and dry. This cycle can be repeated until the desired purity is achieved.[2]

Data Summary

The following tables summarize the reported yields and purities for the different synthesis and purification methods.

Table 1: Synthesis Yields and Purity

Synthesis Step	Method	Reagents	Reported Yield	Final Purity (after HCl salt formation)	Reference
Epoxide Formation	A	2-Ethoxyphenol, Epichlorohydrin, K ₂ CO ₃ , n-Bu ₄ NHSO ₄	Nearly Quantitative	-	[1]
Viloxazine Formation	A	Epoxide, 2-Aminoethyl hydrogen sulfate, KOH	40%	99% (after recrystallization)	[1]
Debenzylation	B	N-Benzyl Viloxazine, Pd/C, H ₂	96%	-	[7]

Table 2: Purification Method Efficacy

Purification Method	Solvents/Reagents	Initial Purity	Final Purity	Reference
Recrystallization	Isopropanol, Water, Ethyl Acetate	-	> 98%	[8]
Recrystallization	Isopropanol, Aqueous HCl, Ethyl Acetate	-	99%	[1]
Free Base-Salt Interconversion	Water, NaOH, MTBE, HCl	-	Substantially pure, low ppm levels of impurities	[2]

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